molecular formula C7H17O3PTe B12541055 Diethyl [2-(methyltellanyl)ethyl]phosphonate CAS No. 667877-98-7

Diethyl [2-(methyltellanyl)ethyl]phosphonate

Cat. No.: B12541055
CAS No.: 667877-98-7
M. Wt: 307.8 g/mol
InChI Key: ZBQPBXORWBSKMJ-UHFFFAOYSA-N
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Description

Diethyl [2-(methyltellanyl)ethyl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a tellurium-containing moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [2-(methyltellanyl)ethyl]phosphonate typically involves the reaction of diethyl phosphite with a tellurium-containing precursor. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide in the presence of a base to form the desired phosphonate. The reaction conditions often include the use of a palladium catalyst and microwave irradiation to achieve high yields and retention of configuration at the phosphorus center .

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the laboratory synthesis methods. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high efficiency and scalability. The use of copper-catalyzed reactions with diaryliodonium salts at room temperature has also been reported for large-scale preparations .

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(methyltellanyl)ethyl]phosphonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tellurium moiety is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce phosphine oxides. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Diethyl [2-(methyltellanyl)ethyl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism by which diethyl [2-(methyltellanyl)ethyl]phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The phosphonate moiety can mimic phosphate groups, allowing it to interact with enzymes and other proteins that recognize phosphate-containing substrates. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [2-(methyltellanyl)ethyl]phosphonate is unique due to the presence of the tellurium atom, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where tellurium’s properties are advantageous, such as in the development of materials with unique electronic characteristics .

Properties

CAS No.

667877-98-7

Molecular Formula

C7H17O3PTe

Molecular Weight

307.8 g/mol

IUPAC Name

1-diethoxyphosphoryl-2-methyltellanylethane

InChI

InChI=1S/C7H17O3PTe/c1-4-9-11(8,10-5-2)6-7-12-3/h4-7H2,1-3H3

InChI Key

ZBQPBXORWBSKMJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC[Te]C)OCC

Origin of Product

United States

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